molecular formula C10H13N5O B1484587 2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2098105-72-5

2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1484587
CAS RN: 2098105-72-5
M. Wt: 219.24 g/mol
InChI Key: GLBRFKKZKNVXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, commonly known as APPD, is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. This compound is a member of the pyridazine family, and is a heterocyclic compound composed of nitrogen, carbon, and hydrogen atoms. APPD is a versatile compound that can be used in a variety of laboratory experiments and applications, including synthesis methods, scientific research, and biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research on compounds similar to 2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one primarily focuses on the field of heterocyclic chemistry. These studies involve the synthesis of complex molecules that have applications in medicinal chemistry and drug development.

  • Synthesis of Heterocyclic Compounds

    Novel 1-[6-(p-tolyl) pyridazin-3-yl]pyrazole-o-aminonitriles were formed, leading to the creation of pyrazolo[3,4-d]pyrimidines and 1,2,4-triazolo[5,1-f]pyrimidines. These compounds are anticipated to have significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).

  • Molecular and Crystal Structure Studies

    The molecular and crystal structures of similar compounds have been established using X-ray diffraction analysis, contributing to the understanding of their chemical properties (Rodinovskaya et al., 2003).

  • Green Chemistry Approaches

    Studies have explored the solvent-free synthesis of pyrano[2,3-c]pyrazoles, which are relevant to the eco-friendly production of these compounds (Al-Matar et al., 2010).

Potential Pharmacological Applications

The research also delves into the potential pharmacological applications of these compounds, although specific information on 2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is limited.

  • Anti-Inflammatory and Other Activities

    Some derivatives of pyrazole compounds have shown remarkable anti-inflammatory activity in animal models, as well as other effects like analgesic, antipyretic, and antiarrhythmic activities (Bruno et al., 1992).

  • Anticancer Potential

    Certain pyridazine and pyrimidine derivatives, closely related to the compound , have been investigated for their potential as anticancer agents (Temple et al., 1987).

  • Antimicrobial Properties

    Some pyrazole derivatives have been studied for their antimicrobial properties, providing insights into potential therapeutic applications (Hafez et al., 2016).

properties

IUPAC Name

2-(3-aminopropyl)-6-pyrazol-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-5-1-7-15-10(16)4-3-9(13-15)14-8-2-6-12-14/h2-4,6,8H,1,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBRFKKZKNVXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
Reactant of Route 5
2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.